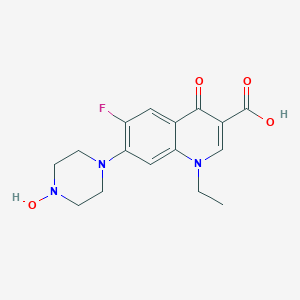

(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid

Descripción general

Descripción

Synthesis Analysis

Synthetic approaches to related compounds often involve multi-step organic reactions, aiming for selective functional group transformations that allow for the introduction of specific substituents, such as benzoylthio groups or modifications of the propanoic acid moiety. Studies on compounds like hydroxy benzoic acid derivatives highlight the importance of selecting appropriate synthetic routes to achieve desired structural features and biological activities (Hussein et al., 2023).

Molecular Structure Analysis

The molecular structure of organic compounds, including benzothiazole derivatives, plays a crucial role in determining their reactivity and potential applications. Structural analyses often involve spectroscopic methods to elucidate the arrangement of atoms and the presence of specific functional groups. For instance, benzothiazole derivatives have been extensively studied for their diverse biological activities, underlining the significance of molecular structure in medicinal chemistry (Bhat & Belagali, 2020).

Chemical Reactions and Properties

Chemical reactions involving benzoylthio groups or similar functionalities often explore the reactivity of sulfur-containing compounds, including their potential to undergo oxidation, reduction, and nucleophilic substitution reactions. Such chemical behaviors are crucial for further modifications and the development of compounds with desired properties.

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystalline structure, are directly related to its molecular structure. These properties are essential for understanding the compound's stability, reactivity, and suitability for various applications.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards specific reagents, and the ability to form derivatives or complexes, are influenced by the molecular framework and functional groups present in the compound. Studies on benzothiazole derivatives and benzoic acid compounds provide insights into the reactivity patterns and potential uses of such molecules (Zhilitskaya et al., 2021).

Aplicaciones Científicas De Investigación

Metabolic Pathways and Toxicology

- Studies have explored the metabolic pathways and toxicological impacts of various compounds, highlighting species-specific responses and the potential for adverse effects on reproductive health or liver function. For instance, research on cyclamen aldehyde suggests species-specific metabolism leading to toxicity in male rats, not relevant to humans or rabbits, indicating the importance of considering interspecies differences in toxicology studies (Natsch et al., 2021).

Pharmaceutical Applications

- Investigations into the pharmaceutical applications of compounds with structural similarities or related functionalities have been conducted. For example, the study of chlorogenic acid (CGA) reviewed its pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities, suggesting its potential for treating various metabolic disorders (Naveed et al., 2018).

Environmental Impact

- Research into the environmental occurrence and impact of chemical compounds, including their fate, behavior, and ecological risks in aquatic environments, underscores the need for understanding and mitigating the potential environmental hazards posed by chemical pollutants. For instance, studies on benzoic acid derivatives have assessed their regulation of gut functions, reflecting broader interests in the environmental and health impacts of chemical additives in foods and feeds (Mao et al., 2019).

Synthesis and Characterization

- The synthesis, characterization, and application of chemical derivatives, highlighting the ongoing efforts to develop novel compounds with beneficial properties for various industrial and medical applications. For example, the synthesis of novel salicylic acid derivatives points towards potential alternatives for anti-inflammatory and analgesic applications (Tjahjono et al., 2022).

Propiedades

IUPAC Name |

(2S)-3-benzoylsulfanyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-8(10(12)13)7-15-11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAYPPFBOJCRPN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00993509 | |

| Record name | 3-(Benzoylsulfanyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid | |

CAS RN |

72679-02-8 | |

| Record name | (2S)-3-(Benzoylthio)-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72679-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3-(Benzoylthio)-2-methylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072679028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Benzoylsulfanyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-(benzoylthio)-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)

![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)